2-Bromo-1,3-di-tert-butylbenzene
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Overview
Description
2-Bromo-1,3-di-tert-butylbenzene is an organic compound classified as an aromatic bromide. Its structure consists of a benzene ring substituted with two tert-butyl groups and one bromine atom. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-di-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-di-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively substituting a hydrogen atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-di-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can be alcohols or alkanes
Scientific Research Applications
2-Bromo-1,3-di-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-di-tert-butylbenzene involves its reactivity as an electrophile. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-di-tert-butylbenzene
- 4-Bromo-2,6-di-tert-butylphenol
- 1,3-Di-tert-butylbenzene
Uniqueness
2-Bromo-1,3-di-tert-butylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21Br |
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Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-bromo-1,3-ditert-butylbenzene |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
WVNGSNHHAXMXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)Br |
Origin of Product |
United States |
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